8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compoundIt has a molecular formula of C₁₀H₆FNO₃ and a molecular weight of 207.16 g/mol .
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the alkylation of 8-hydroxyquinoline with a fluorinated alkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane with tetrabutylammonium iodide as a phase transfer catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent enzymes and processes. This chelation ability is crucial for its antimicrobial and anticancer activities. The compound can also intercalate into DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is unique due to its fluorine substitution, which enhances its chemical stability and biological activity compared to non-fluorinated quinoline derivatives. Similar compounds include:
8-Hydroxyquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Chloro-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDOGPKKWBGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371998 | |
Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-70-8 | |
Record name | 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63010-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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